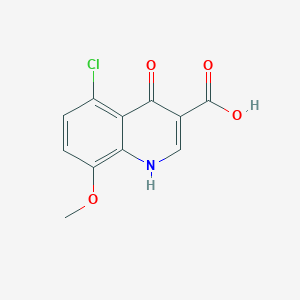![molecular formula C17H26N2O3 B6279669 tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate CAS No. 886773-60-0](/img/no-structure.png)
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate (TBMPPC) is a chemical compound that is widely used in scientific research. It is a member of the piperazine family, which is a group of compounds that have a wide range of applications in the pharmaceutical and chemical industries. TBMPPC is a versatile compound with many potential uses, including in the synthesis of other compounds, in the development of drugs, and in the study of biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as phosphatases, which are involved in the regulation of gene expression and metabolism. In addition, it is thought to modulate the activity of certain receptors, such as G-protein coupled receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate are not fully understood, but it is believed to have a wide range of effects on the body. It is thought to modulate the activity of certain enzymes and receptors, which can lead to changes in gene expression and metabolism. In addition, it is thought to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize, and it is stable in most organic solvents. It is also non-toxic and has a low potential for causing adverse reactions. However, it is important to note that tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is a relatively new compound, and its effects on the body are still not fully understood. Therefore, it is important to use caution when using tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate in experiments.
Orientations Futures
The potential future directions for tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate include further research into its biochemical and physiological effects, and its potential applications in the development of drugs. In addition, further research could be conducted into the mechanisms by which it modulates the activity of certain enzymes and receptors. Finally, it could be used as a building block for the synthesis of other compounds, such as drugs or other compounds with potential therapeutic applications.
Méthodes De Synthèse
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This reaction involves the combination of a tert-butyl alcohol, a 3-methoxyphenylmethyl piperazine, and a carboxylic acid in the presence of a strong base such as diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at room temperature. The reaction is usually complete within two hours, and the product is a white solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, and it can also be used in the development of drugs. In addition, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the regulation of metabolism, and the regulation of cell signaling pathways.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate involves the reaction of tert-butyl carbamate with 3-(3-methoxybenzyl)piperazine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and form the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-(3-methoxybenzyl)piperazine", "coupling agent (e.g. EDCI or DCC)", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 3-(3-methoxybenzyl)piperazine in a suitable solvent (e.g. dichloromethane, DMF).", "Step 2: Add a coupling agent (e.g. EDCI or DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in trifluoroacetic acid and stir at room temperature for several hours.", "Step 6: Quench the reaction by adding water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate." ] } | |
Numéro CAS |
886773-60-0 |
Nom du produit |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Formule moléculaire |
C17H26N2O3 |
Poids moléculaire |
306.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




